(E)-4-(Dimethylamino)-N-[2-(1H-imidazol-2-yl)propyl]but-2-enamide
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Overview
Description
(E)-4-(Dimethylamino)-N-[2-(1H-imidazol-2-yl)propyl]but-2-enamide is a synthetic organic compound that features a dimethylamino group, an imidazole ring, and a butenamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Dimethylamino)-N-[2-(1H-imidazol-2-yl)propyl]but-2-enamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Alkylation: The imidazole ring is then alkylated with 2-bromo-1-(dimethylamino)propane under basic conditions to introduce the dimethylamino group.
Amidation: The final step involves the reaction of the alkylated imidazole with crotonic acid or its derivatives to form the butenamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(Dimethylamino)-N-[2-(1H-imidazol-2-yl)propyl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amides or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-[2-(1H-imidazol-2-yl)propyl]but-2-enamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or cardiovascular systems.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-4-(Dimethylamino)-N-[2-(1H-imidazol-2-yl)propyl]but-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins or alter cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(Dimethylamino)-N-[2-(1H-imidazol-2-yl)ethyl]but-2-enamide: Similar structure but with an ethyl group instead of a propyl group.
(E)-4-(Dimethylamino)-N-[2-(1H-imidazol-2-yl)methyl]but-2-enamide: Similar structure but with a methyl group instead of a propyl group.
(E)-4-(Dimethylamino)-N-[2-(1H-imidazol-2-yl)butyl]but-2-enamide: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
(E)-4-(Dimethylamino)-N-[2-(1H-imidazol-2-yl)propyl]but-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino group and the imidazole ring allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields.
Properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(1H-imidazol-2-yl)propyl]but-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-10(12-13-6-7-14-12)9-15-11(17)5-4-8-16(2)3/h4-7,10H,8-9H2,1-3H3,(H,13,14)(H,15,17)/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJXAISREKWXMC-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CCN(C)C)C1=NC=CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/CN(C)C)C1=NC=CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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